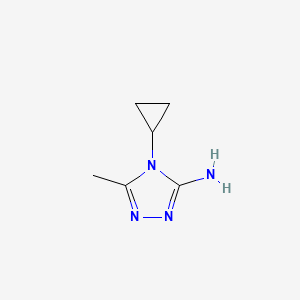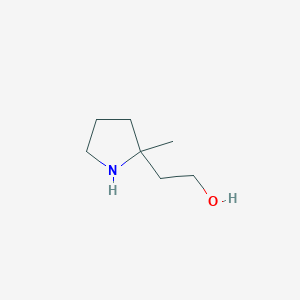
2-Cyclopropyl-5-(propan-2-yl)furan-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropyl-5-(propan-2-yl)furan-3-carboxylic acid is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . This compound belongs to the furan family, which is characterized by a five-membered aromatic ring containing one oxygen atom. The presence of cyclopropyl and isopropyl groups attached to the furan ring makes this compound unique and potentially useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-5-(propan-2-yl)furan-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the radical bromination of a methyl group followed by conversion to a phosphonate intermediate. This intermediate can then be reacted with an aldehyde in the presence of a base to form the desired furan derivative .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Cyclopropyl-5-(propan-2-yl)furan-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the cyclopropyl and isopropyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan-3-carboxylic acid derivatives, while reduction can produce alcohols or aldehydes.
科学的研究の応用
2-Cyclopropyl-5-(propan-2-yl)furan-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Cyclopropyl-5-(propan-2-yl)furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The furan ring can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The cyclopropyl and isopropyl groups may also influence the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
2-Furoic acid: A simpler furan derivative with a carboxylic acid group.
3,5-Methano-2H-cyclopenta[b]furan-7-carboxylic acid: Another furan derivative with a different ring structure.
特性
分子式 |
C11H14O3 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
2-cyclopropyl-5-propan-2-ylfuran-3-carboxylic acid |
InChI |
InChI=1S/C11H14O3/c1-6(2)9-5-8(11(12)13)10(14-9)7-3-4-7/h5-7H,3-4H2,1-2H3,(H,12,13) |
InChIキー |
GQPREJPAAOWBPR-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=C(O1)C2CC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


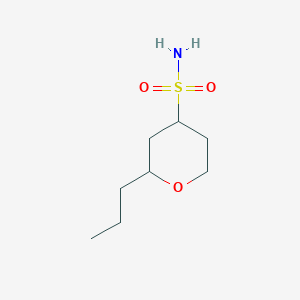
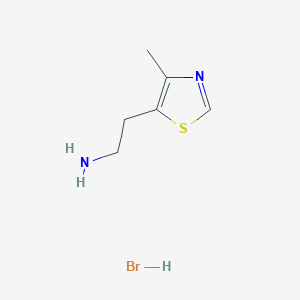
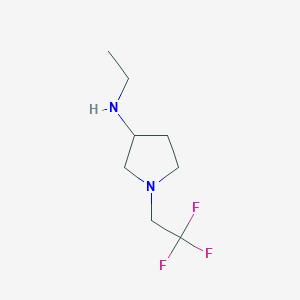
![Ethyl 2-amino-4-[(diethylamino)methyl]-5-(methylcarbamoyl)thiophene-3-carboxylate](/img/structure/B13249950.png)
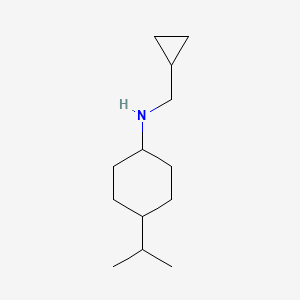

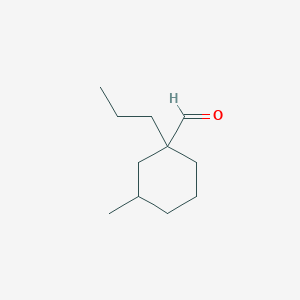
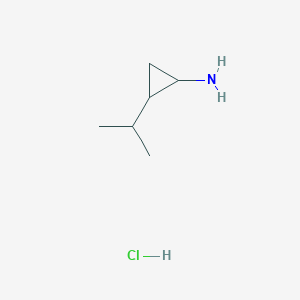
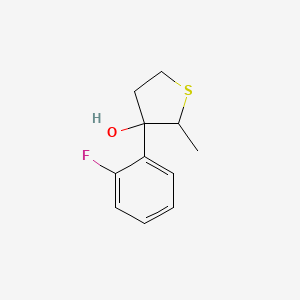

![tert-Butyl 2-amino-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoate](/img/structure/B13250012.png)

